Balsalazide Disodium

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2000 and is indicated for ulcerative colitis.

Structure

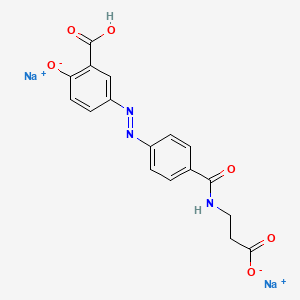

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMOQBVBEGCJGW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82101-18-6, 213594-60-6 | |

| Record name | disodium 5-[(E)-{4-[(2-carboxylatoethyl)carbamoyl]phenyl}diazenyl]-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALSALAZIDE DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15ASW03C9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Balsalazide Disodium in Ulcerative Colitis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of its active therapeutic moiety, mesalamine (5-aminosalicylic acid or 5-ASA), to the colon. This targeted approach is crucial for the effective treatment of mildly to moderately active ulcerative colitis, a chronic inflammatory bowel disease primarily affecting the large intestine.[1][2][3] Balsalazide passes through the upper gastrointestinal tract intact and is enzymatically cleaved by azoreductases produced by colonic bacteria.[2][4][5][6][7] This releases 5-ASA directly at the site of inflammation, minimizing systemic absorption and associated side effects.[1][2] The anti-inflammatory effects of 5-ASA are multifaceted, involving the inhibition of key inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), the modulation of nuclear factor-kappa B (NF-κB) activity, and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][4][8] This guide provides an in-depth examination of the pharmacodynamics, pharmacokinetics, and molecular mechanisms of this compound, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Core Mechanism: From Prodrug to Localized Anti-Inflammatory Action

This compound is rationally designed as a prodrug to overcome the rapid absorption of mesalamine in the upper gastrointestinal tract.[6] It consists of a 5-ASA molecule linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine.[4][9] This structure ensures that the drug remains stable and inactive until it reaches the colon.[5][9]

Upon arrival in the large intestine, resident bacteria produce azoreductase enzymes that specifically cleave the azo bond.[2][5][7][9] This cleavage releases equimolar quantities of the therapeutically active 5-ASA and the inert carrier moiety directly onto the colonic mucosa.[4][5][9] The high local concentration of 5-ASA at the site of inflammation is the key to its therapeutic efficacy in ulcerative colitis.[1][10]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Balsalazide: a novel 5-aminosalicylate prodrug for the treatment of active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. What is the mechanism of Mesalamine? [synapse.patsnap.com]

- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 10. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Synthesis and Purification of Balsalazide Disodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for balsalazide disodium, an anti-inflammatory prodrug used in the treatment of inflammatory bowel disease. The document details the core chemical reactions, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Introduction

Balsalazide is an oral prodrug that delivers mesalamine (5-aminosalicylic acid, 5-ASA) to the colon. Structurally, it is an azo compound that links 5-ASA with a carrier molecule, 4-aminobenzoyl-β-alanine.[1] This bond is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active anti-inflammatory agent, mesalamine, directly at the site of inflammation.[1][2] This targeted delivery minimizes systemic absorption and associated side effects.[1] Balsalazide is administered as its more soluble disodium salt.[2][3]

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The purification process is critical for removing unreacted starting materials, by-products, and various process-related impurities.[1][4]

Synthesis of this compound

The most common synthetic route to balsalazide involves a four-step process starting from 4-nitrobenzoyl chloride and β-alanine.[5][6] This is followed by the formation of the disodium salt.

Primary Synthesis Pathway

The synthesis can be broken down into the following key steps:

-

N-acylation: 4-nitrobenzoyl chloride is reacted with β-alanine in an aqueous alkaline solution to form N-(4-nitrobenzoyl)-β-alanine.[1]

-

Hydrogenation: The nitro group of N-(4-nitrobenzoyl)-β-alanine is reduced to an amino group, typically via catalytic hydrogenation using palladium on carbon (Pd/C), to yield N-(4-aminobenzoyl)-β-alanine.[1][5]

-

Diazotization: The resulting aromatic amine, N-(4-aminobenzoyl)-β-alanine, is converted into a diazonium salt. This is achieved by treating it with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C).[1]

-

Azo Coupling: The diazonium salt solution is then added to an alkaline solution of salicylic acid. The coupling reaction occurs at the position para to the hydroxyl group of salicylic acid, forming the azo bond and yielding balsalazide.[1][5]

-

Salt Formation: The synthesized balsalazide (acid form) is then converted to its disodium salt by treatment with an aqueous sodium hydroxide solution.[5][7]

Alternative Synthesis Methods

-

Sulfonate Salt Intermediate: An alternative process involves converting N-(4-aminobenzoyl)-β-alanine into an N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This salt is then treated with aqueous sodium nitrite to generate the diazonium salt, which is subsequently coupled with disodium salicylate. This method is reported to offer safety and process advantages.[7]

-

Microwave-Assisted Synthesis: Microwave technology has been applied to the synthesis of this compound to significantly shorten reaction times, particularly in the N-acylation step. This approach also utilizes low-toxicity solvents, reducing environmental impact and production costs.[6]

-

Sustainable Diazotization: A more sustainable approach utilizes low concentrations of nitrogen dioxide (NO₂) in air for the diazotization step. This method effectively recycles a common industrial side product and allows the resulting diazonium salts to be directly used in the azo coupling reaction.[8]

Purification Methods

Purification is a critical stage to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements. The process typically involves the isolation and purification of balsalazide acid, followed by its conversion to the disodium salt and final crystallization.

Purification of Balsalazide Acid

After the azo coupling reaction, the reaction mixture contains the desired product along with unreacted starting materials and by-products. The common procedure for isolating crude balsalazide is as follows:

-

Acidification: The alkaline reaction mixture is acidified, typically with hydrochloric acid, to a pH of 4.0-4.5.[5][7] This causes the water-insoluble balsalazide acid to precipitate out of the solution.

-

Filtration and Washing: The precipitated solid is collected by filtration, washed with water to remove salts and water-soluble impurities, and then dried.[5][7]

Purification of this compound

The crude balsalazide acid is converted to the disodium salt and purified.

-

Salt Formation: The acid is dissolved in an aqueous solution of sodium hydroxide.

-

Crystallization: The disodium salt is then crystallized from a suitable solvent system. A common method is crystallization from an n-propanol/methanol mixture.[5][7] Recrystallization may be repeated to achieve the desired purity.[9]

-

Isolation: The purified crystals of this compound are isolated by filtration, washed with a suitable solvent, and dried under vacuum.[5][7]

Quantitative Data and Impurities

Synthesis Yields

The efficiency of the synthesis process can vary based on the specific methods and conditions employed.

| Method / Step | Reported Yield | Reference |

| Balsalazide Acid (from N-(4-aminobenzoyl)-β-alanine) | ~90% | [5][7] |

| This compound (from Balsalazide Acid) | ~85% | [5][7] |

| Overall Yield (Zhenhau et al.) | 73% | [5] |

| Overall Yield (Li et al.) | 73.9% | [5] |

| Overall Yield (Huijun et al.) | 64.6% | [5] |

| Overall Yield (Microwave-assisted) | 68.8% | [6] |

Common Impurities

Understanding potential impurities is crucial for developing effective purification and analytical methods. Several process-related impurities and degradation products have been identified.[1][10]

| Impurity Name | Description |

| des-β-alanine balsalazide | Results from the presence of 4-aminobenzoic acid in the starting materials or hydrolysis of the amide bond.[1][10] |

| Balsalazide 3-isomer | An isomer formed during the azo coupling reaction.[1][10] |

| Decarboxy balsalazide | Formed by the loss of a carboxyl group.[1] |

| Bis-azo salicylic acid | A by-product from the coupling reaction.[1][10] |

| Biphenyl-azo salicylic acid | An impurity arising from side reactions.[1][10] |

| Unreacted Intermediates | e.g., N-(4-aminobenzoyl)-β-alanine, salicylic acid.[4] |

| Residual Solvents | Solvents used during synthesis and purification (e.g., methanol, ethanol).[4] |

Detailed Experimental Protocols

The following protocols are representative examples synthesized from the literature and should be adapted and optimized for specific laboratory or manufacturing conditions.

Protocol for Synthesis of Balsalazide Acid

-

Step 1 & 2 (Preparation of N-(4-aminobenzoyl)-β-alanine): The synthesis starts with the acylation of β-alanine with 4-nitrobenzoyl chloride, followed by hydrogenation. (Detailed protocol for this intermediate is assumed as a prerequisite).[1][5]

-

Step 3 (Diazotization):

-

Suspend N-(4-aminobenzoyl)-β-alanine in water. Add concentrated hydrochloric acid and cool the resulting solution to 0-5 °C in an ice bath.[1]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. The rate of addition should be controlled to maintain the temperature below 10-12 °C.[5][7]

-

Stir the mixture for approximately 30 minutes at low temperature to ensure complete formation of the diazonium salt.[5][7]

-

-

Step 4 (Azo Coupling):

-

Step 5 (Isolation of Balsalazide Acid):

-

Slowly add hydrochloric acid to acidify the mixture to a pH of 4.0-4.5, causing the product to precipitate.[5][7]

-

Maintain the temperature at 60-65 °C for another 3 hours, then cool to ambient temperature.[5][7]

-

Filter the resulting solid, wash thoroughly with water, and dry in vacuo to yield crude balsalazide.[5][7]

Protocol for Purification of this compound

-

Suspend the crude balsalazide acid in water.

-

Add a stoichiometric amount of aqueous sodium hydroxide solution to dissolve the acid and form the disodium salt.

-

Filter the solution to remove any insoluble impurities.

-

Add n-propanol and/or methanol to the aqueous solution to induce crystallization.[5][7]

-

Cool the mixture to allow for complete crystallization.

-

Filter the purified crystals, wash with a small amount of the crystallization solvent or another suitable solvent, and dry under vacuum.

Conclusion

The synthesis of this compound is a well-established process centered around the diazotization of an aromatic amine and subsequent azo coupling with salicylic acid. While the core chemistry is straightforward, achieving high yield and purity requires careful control over reaction parameters such as temperature, pH, and reagent stoichiometry. Purification, primarily achieved through precipitation and recrystallization, is essential to remove a range of identified impurities. Advances in synthetic methodology, including the use of sulfonate intermediates and microwave assistance, offer potential improvements in safety, efficiency, and environmental impact. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of this important therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. WO2007025146A2 - Balsalazide formulations and manufacture and use thereof - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN101851174A - A kind of microwave-assisted method for synthesizing balsalazide sodium - Google Patents [patents.google.com]

- 7. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]

- 8. Sustainable Synthesis of Balsalazide and Sulfasalazine Based on Diazotization with Low Concentrations of Nitrogen Dioxide in Air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]

- 10. tandfonline.com [tandfonline.com]

Unraveling the Metabolic Journey of Balsalazide Disodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide disodium is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3] Functioning as a prodrug, its therapeutic efficacy is intrinsically linked to its metabolic activation within the gastrointestinal tract.[1][2][4] This technical guide provides an in-depth exploration of the identification and characterization of this compound metabolites, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways, present quantitative data, and outline experimental methodologies, all while adhering to stringent data presentation and visualization requirements.

Metabolic Pathway of this compound

This compound is specifically designed for targeted delivery to the colon.[5][6][7][8] Upon oral administration, it transits through the upper gastrointestinal tract largely intact. Once it reaches the colon, the crucial metabolic activation is initiated by azoreductase enzymes produced by the resident gut microbiota.[2][4][9][10] These bacterial enzymes cleave the azo bond of the balsalazide molecule, releasing two primary metabolites: the therapeutically active 5-aminosalicylic acid (5-ASA), also known as mesalamine, and the inert carrier moiety, 4-aminobenzoyl-ß-alanine (4-ABA).[2][4][11]

Following their release in the colon, both 5-ASA and 4-ABA can undergo further metabolism, primarily through N-acetylation in the intestinal mucosa and liver, forming N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-ß-alanine (N-Ac-4-ABA), respectively.[11][12] N-Ac-5-ASA is the major metabolite of 5-ASA.[5][6][8]

Metabolic pathway of this compound.

Quantitative Data on Balsalazide and its Metabolites

The systemic absorption of intact balsalazide is minimal. The majority of the drug reaches the colon for metabolic activation. The following tables summarize key pharmacokinetic parameters and urinary excretion data for balsalazide and its principal metabolites.

Table 1: Pharmacokinetic Parameters of Balsalazide and its Metabolites in Healthy Volunteers (Single 2.25 g Dose, Fasting)

| Analyte | Cmax (ng/mL) | Tmax (h) | AUClast (ng·h/mL) |

| Balsalazide | 1.35 ± 0.73 | 0.8 ± 0.85 | 1.52 ± 1.01 |

| 5-ASA | 2.59 ± 1.46 | 8.2 ± 1.98 | 2.10 ± 2.58 |

| N-Ac-5-ASA | 17.8 ± 8.14 | 9.9 ± 2.49 | 17.7 ± 13.7 |

| Data presented as mean ± standard deviation.[5] |

Table 2: Urinary Excretion of Balsalazide and its Metabolites in Healthy Volunteers (Single 2.25 g Dose, Fasting)

| Analyte | Mean Urinary Recovery (% of dose) |

| Balsalazide | 0.20 |

| 5-ASA | 0.22 |

| N-Ac-5-ASA | 10.2 |

| Data from a single-dose study.[2][4][5] |

Table 3: Steady-State Urinary Excretion of Balsalazide and its Metabolites in Healthy Volunteers (3.3 g Twice Daily)

| Analyte | Mean % of Dose Excreted in Urine over 12 hours |

| Balsalazide | 0.16 |

| 5-ASA | 4.6 |

| N-Ac-5-ASA | 15.6 |

| 4-ABA | 0.40 |

| N-Ac-4-ABA | 1.8 |

| Data from a repeated-dose study.[11][12] |

Experimental Protocols for Metabolite Identification and Characterization

The identification and quantification of balsalazide and its metabolites in biological matrices such as plasma, urine, and feces are predominantly achieved using high-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and mass spectrometry (MS).

General Experimental Workflow

A general experimental workflow for metabolite analysis.

Detailed Methodologies

1. Sample Preparation:

-

Plasma/Serum: Deproteinization is a critical first step, often achieved by the addition of an acid such as perchloric acid.[13][14] This is followed by centrifugation to remove precipitated proteins.

-

Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to concentrate the analytes and remove interfering substances.

-

Derivatization: For the analysis of 5-ASA, derivatization may be used to improve its chromatographic properties and extraction efficiency. For instance, propionylation with propionic anhydride can be performed to create a more lipophilic derivative.[13]

2. Chromatographic Separation:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and column oven is utilized.

-

Column: A reversed-phase C18 column is commonly used for the separation of balsalazide and its metabolites.[15][16][17]

-

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium acetate or potassium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[15][16] The pH of the aqueous phase is adjusted to ensure optimal separation. An isocratic elution is often sufficient.[15]

3. Detection and Quantification:

-

UV Detection: UV detection is a robust method for quantification. The wavelength is selected based on the absorbance maxima of the analytes, for example, around 255 nm or 313 nm.[13][14][15]

-

Mass Spectrometry (MS): For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS or LC-MS/MS). This allows for the definitive identification of metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[13][14][15]

-

Quantification: Quantification is performed by constructing calibration curves using standards of known concentrations. Internal standards are used to correct for variations in sample preparation and instrument response.[13]

Conclusion

The metabolic activation of this compound in the colon is a classic example of targeted drug delivery leveraging the gut microbiome. Understanding the identity and quantitative disposition of its metabolites, primarily 5-ASA and its acetylated form, is crucial for optimizing therapeutic strategies and for the development of future colon-targeted therapies. The analytical methodologies outlined in this guide, centered around HPLC with UV and MS detection, provide the necessary tools for researchers to accurately characterize the metabolic fate of this important anti-inflammatory agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. biomedres.us [biomedres.us]

- 4. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Gut Microbiota-driven Drug Metabolism in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. drugs.com [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. holcapek.upce.cz [holcapek.upce.cz]

- 15. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]

- 16. pharmascholars.com [pharmascholars.com]

- 17. ijrpc.com [ijrpc.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Balsalazide Disodium for Formulation Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide disodium, a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), is a key therapeutic agent in the management of inflammatory bowel disease, particularly ulcerative colitis. Its efficacy is intrinsically linked to its targeted delivery to the colon, a characteristic governed by its physicochemical properties. This technical guide provides an in-depth exploration of these properties, offering crucial data and methodologies to support formulation development, quality control, and regulatory submissions.

Chemical and Physical Properties

This compound is an odorless, orange to yellow microcrystalline powder.[1][2] It is a stable compound, typically supplied as a dihydrate.[3]

| Property | Value | Source(s) |

| Chemical Name | (E)-5-[[-4-[[(2-carboxyethyl) amino]carbonyl] phenyl]azo]-2-hydroxybenzoic acid, disodium salt, dihydrate | [2] |

| Molecular Formula | C₁₇H₁₃N₃Na₂O₆·2H₂O | [3] |

| Molecular Weight | 437.31 g/mol | [3] |

| CAS Number | 150399-21-6 (dihydrate) | [3] |

| Appearance | Orange to yellow microcrystalline powder | [2] |

| Melting Point | >350 °C | [4] |

| pKa (Predicted) | Strongest Acidic: 3.06, Strongest Basic: -0.033 | [5] |

| logP (Predicted) | 2.44 | [5] |

Solubility Profile

The solubility of this compound is a critical factor in its formulation and in vivo behavior. It is designed to have low solubility in the acidic environment of the upper gastrointestinal tract, ensuring its delivery to the colon.

| Solvent | Solubility | Source(s) |

| Water | Freely soluble | [2] |

| Isotonic Saline | Freely soluble | [2] |

| Methanol | Sparingly soluble | [2] |

| Ethanol | Sparingly soluble | [2] |

| Other Organic Solvents | Practically insoluble | [2] |

| DMSO | ≥87 mg/mL | [6] |

| 0.1 N NaOH | Soluble | [7] |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

pH Measurement: For aqueous solutions, the pH of the saturated solution is measured.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of ionizable compounds.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., water-methanol) for poorly soluble compounds, to a known concentration (e.g., 1 mM). The ionic strength of the solution is maintained constant using an electrolyte like KCl (e.g., 0.15 M).

-

Titration Setup: The solution is placed in a thermostatted vessel (e.g., 25 °C) and purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of this curve, often calculated using the first or second derivative of the titration data.

Stability Profile

The stability of this compound is crucial for ensuring its quality, efficacy, and safety throughout its shelf life. Stability studies are conducted under various stress conditions to identify potential degradation products and establish appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the drug substance and help in the development of stability-indicating analytical methods.

Protocol Outline:

-

Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 12 hours).[1]

-

Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 1 N NaOH) at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 12 hours).[1]

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3.0% H₂O₂) at room temperature for a defined period (e.g., 12 hours).[1]

-

Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).[1]

-

Photolytic Degradation: The drug substance is exposed to UV light (e.g., 1.2 million Lux/h) and visible light to assess its photosensitivity.[1]

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for separating and quantifying this compound from its degradation products and process-related impurities.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | Spherisorb ODS2 (250 × 4.6 mm, 5.0 µm) |

| Mobile Phase | 0.2 M sodium acetate solution (pH 4.5) and methanol (55:45 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

Source: Korea Science[1]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is an important parameter to consider for formulation, packaging, and storage. While one source describes this compound as nonhygroscopic, quantitative data from dynamic vapor sorption (DVS) analysis is the standard for classification.[4]

Dynamic Vapor Sorption (DVS) Analysis

DVS analysis provides a detailed profile of a material's interaction with water vapor.

Experimental Workflow:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument.

-

Drying: The sample is dried under a stream of dry nitrogen gas (0% relative humidity, RH) until a stable weight is achieved.

-

Sorption Isotherm: The RH is incrementally increased (e.g., in 10% steps from 0% to 90% RH), and the change in mass is recorded at each step until equilibrium is reached.

-

Desorption Isotherm: The RH is then incrementally decreased from 90% back to 0% RH, and the mass change is again recorded.

-

Data Analysis: The resulting sorption and desorption isotherms are plotted (mass change vs. RH). The hygroscopicity is classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Mechanism of Action and Signaling Pathways

Balsalazide is a prodrug that is specifically activated in the colon by bacterial azoreductases. This enzymatic cleavage releases the active therapeutic agent, mesalamine (5-ASA), and an inert carrier molecule, 4-aminobenzoyl-β-alanine.

Prodrug activation of balsalazide in the colon.

Mesalamine exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory signaling pathways within the colonic mucosa.

Key signaling pathways modulated by mesalamine.

Conclusion

A thorough understanding of the physicochemical properties of this compound is paramount for the successful development of effective and stable drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and formulation scientists, facilitating a data-driven approach to formulation design, optimization, and quality control. Further characterization of properties such as experimentally determined pKa and logP, as well as detailed hygroscopicity profiling, will continue to refine our understanding and application of this important therapeutic agent.

References

- 1. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. This compound dihydrate, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Anti-Inflammatory Pathways of Balsalazide Disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balsalazide disodium is a colon-specific prodrug of mesalazine (5-aminosalicylic acid, 5-ASA), a first-line therapy for mild to moderate ulcerative colitis.[1][2] Its clinical efficacy is attributed to the local anti-inflammatory effects of 5-ASA within the colon.[3] This technical guide provides an in-depth exploration of the core in vitro anti-inflammatory pathways modulated by balsalazide's active metabolite, 5-ASA. We will detail its mechanisms of action, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade, activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), and modulation of arachidonic acid metabolism. This document summarizes key quantitative data, presents detailed experimental protocols for in vitro analysis, and utilizes visualizations to elucidate complex biological pathways and workflows, serving as a comprehensive resource for researchers in the field of inflammatory bowel disease and drug development.

Introduction

This compound is an aminosalicylate designed for targeted delivery of its active moiety, mesalazine (5-ASA), to the large intestine.[2][4] Structurally, it consists of 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond.[5] This bond protects the drug from absorption in the upper gastrointestinal tract, ensuring it reaches the colon intact.[1][3] There, bacterial azoreductases cleave the bond, releasing 5-ASA to exert its therapeutic effects directly at the site of inflammation.[1][2] Understanding the specific molecular interactions of 5-ASA in a controlled in vitro environment is crucial for elucidating its precise anti-inflammatory effects and for the development of novel therapeutic strategies.

Core Anti-Inflammatory Pathways of Mesalazine (5-ASA)

The anti-inflammatory properties of 5-ASA are multifaceted, involving the modulation of several key signaling pathways implicated in the pathogenesis of intestinal inflammation.

Mechanism of Action: Prodrug Conversion

Balsalazide's design as a prodrug is central to its targeted action. Upon reaching the colon, it is metabolized by bacterial enzymes into equimolar amounts of the therapeutically active 5-ASA and the inactive carrier molecule.[5]

Caption: Conversion of Balsalazide to its active form, 5-ASA, in the colon.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[4] In inflammatory bowel disease, NF-κB is pathologically activated.[6] 5-ASA has been shown to be a potent inhibitor of this pathway.[4][7][8] The mechanism involves preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB-α.[7][9] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activity.[7][10][11]

Caption: Inhibition of the NF-κB pathway by Mesalazine (5-ASA).

Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

PPAR-γ is a nuclear receptor highly expressed in the colon that plays a key role in the negative regulation of inflammatory responses.[12][13] 5-ASA acts as a ligand and activator of PPAR-γ.[5][12] Upon activation, PPAR-γ can transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.[14] This activation is a key COX-independent mechanism of 5-ASA's anti-inflammatory action.[12]

Caption: Activation of the PPAR-γ anti-inflammatory pathway by Mesalazine (5-ASA).

Modulation of Arachidonic Acid Metabolism

Chronic inflammation in IBD is associated with increased mucosal production of arachidonic acid metabolites, including prostaglandins and leukotrienes.[5] 5-ASA is known to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the synthesis of these potent inflammatory mediators.[2][4][5][8]

Quantitative In Vitro Data

While many studies describe the qualitative effects of 5-ASA, some provide quantitative insights into its anti-inflammatory potency. The data below is collated from in vitro studies on various cell lines.

| Cell Line | Stimulus | Treatment | Concentration | Observed Effect | Reference |

| THP-1 (Monocytic) | Monosodium Urate (MSU) | Mesalazine | 0.5 mM - 1.0 mM | Significant inhibition of TNF-α release. | [15] |

| HCT116 (Colorectal) | - | Balsalazide + Parthenolide | 20 mM (Balsalazide) | Synergistic anti-proliferative effects; marked suppression of NF-κB p65 nuclear translocation and IκB-α phosphorylation. | [7][11] |

| Rabbit Distal Ileum | - | Balsalazide | 0.1 mM - 10 mM | Significant stimulation of ileal secretion (measured by short-circuit current). | [16] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to investigate the in vitro anti-inflammatory effects of balsalazide's active metabolite, 5-ASA.

Cell Culture and Treatment

-

Cell Lines : Human monocytic cells (e.g., THP-1) or human colorectal cancer cells (e.g., HCT116, Caco-2) are commonly used.

-

Culture Conditions : Cells are maintained in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

Plating : Cells are seeded into multi-well plates at a predetermined density to achieve approximately 80% confluency at the time of treatment.

-

Stimulation : To induce an inflammatory response, cells are often pre-treated with an inflammatory agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a specified duration.

-

Treatment : Following stimulation, cells are treated with varying concentrations of 5-ASA (or balsalazide, depending on the experimental design) for a period typically ranging from 4 to 24 hours.

NF-κB Activity Assay (Western Blot for p65 Nuclear Translocation)

This protocol assesses the ability of 5-ASA to prevent the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Caption: Experimental workflow for NF-κB p65 nuclear translocation analysis.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Sample Collection : After cell treatment (Protocol 4.1), collect the culture supernatant.

-

Assay Performance : Perform the ELISA according to the manufacturer’s instructions for the specific cytokine of interest.

-

Plate Reading : Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis : Calculate the cytokine concentrations in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

PPAR-γ Activation Assay (Reporter Assay)

This assay measures the ability of 5-ASA to activate PPAR-γ-mediated gene transcription.

-

Transfection : Co-transfect cells (e.g., Caco-2) with a PPAR-γ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

Treatment : After transfection, treat the cells with 5-ASA or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.

-

Cell Lysis : Lyse the cells and measure the luciferase activity using a luminometer.

-

Analysis : An increase in luciferase activity relative to untreated controls indicates activation of PPAR-γ.

Conclusion

In vitro studies provide compelling evidence that this compound, through its active metabolite mesalazine (5-ASA), exerts potent anti-inflammatory effects by modulating multiple, interconnected signaling pathways. The primary mechanisms include the robust inhibition of the pro-inflammatory NF-κB pathway, the activation of the anti-inflammatory nuclear receptor PPAR-γ, and the suppression of arachidonic acid metabolism. These actions collectively lead to a significant reduction in the production of key inflammatory mediators. The experimental protocols and quantitative data presented in this guide offer a foundational resource for scientists and researchers dedicated to advancing the understanding and treatment of inflammatory bowel disease.

References

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Frontiers | Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis [frontiersin.org]

- 7. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PPAR-gamma in ulcerative colitis: a novel target for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An In Vitro Study Evaluating the Safety of Mesalazine on Human Nasoepithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative analysis of the in vitro prosecretory effects of balsalazide, sulfasalazine, olsalazine, and mesalamine in rabbit distal ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Molecular Targets of Balsalazide Disodium in Colon Cancer Research

Introduction

This compound is a prodrug of 5-aminosalicylic acid (5-ASA), an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3][4] It is specifically designed for targeted delivery to the colon, where bacterial azoreductases cleave it to release the active mesalamine (5-ASA) molecule and an inert carrier.[2][4][5] Beyond its established anti-inflammatory effects, a growing body of preclinical and epidemiological evidence suggests that 5-ASA possesses chemopreventive properties against colorectal cancer (CRC), especially in the context of colitis-associated cancer.[6][7][8] This guide provides a detailed examination of the molecular targets of balsalazide's active metabolite, 5-ASA, in colon cancer cells, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.

Core Molecular Targets and Mechanisms of Action

The anticancer effects of 5-ASA are not attributed to a single mechanism but rather to its ability to modulate multiple, interconnected signaling pathways crucial for cancer cell proliferation, survival, and inflammation.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a critical regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[1] 5-ASA is a known inhibitor of this pathway.[2][9][10][11]

-

Mechanism: 5-ASA prevents the phosphorylation and subsequent degradation of IκB-α, the natural inhibitor of NF-κB.[1][12] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-survival and pro-inflammatory target genes.[1][9][12]

-

Synergistic Effects: The combination of balsalazide with other NF-κB inhibitors, such as parthenolide, has been shown to produce synergistic anti-proliferative effects and enhance the induction of apoptosis in human colorectal cancer cells.[1][9][10][12][13]

Modulation of the Wnt/β-catenin Pathway

Aberrant activation of the Wnt/β-catenin signaling pathway, often due to mutations in the APC gene, is a hallmark of the vast majority of colorectal cancers.[14][15] 5-ASA has been shown to negatively regulate this pathway.[6][16][17][18]

-

Mechanism: 5-ASA promotes the phosphorylation of β-catenin, marking it for proteasomal degradation.[6][16] This reduces the accumulation of β-catenin in the nucleus, thereby decreasing the transcription of its target genes, such as c-Myc and Cyclin D1, which are critical drivers of cell proliferation.[6][17][19] Some evidence suggests this effect may be mediated through the inhibition of protein phosphatase 2A (PP2A), a regulator of β-catenin phosphorylation.[16][20]

Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ)

PPAR-γ is a nuclear receptor that acts as a transcription factor. Its activation in colon cancer cells is linked to anti-proliferative and pro-apoptotic effects. 5-ASA is a known agonist of PPAR-γ.[19][20][21]

-

Mechanism: By binding to and activating PPAR-γ, 5-ASA can induce apoptosis and inhibit cancer cell growth.[21][22] This activation is associated with the induction of the tumor suppressor PTEN, activation of caspases, and decreased expression of survival proteins like survivin and XIAP.[19][22] The anti-cancer effects of 5-ASA are significantly reduced in cells with non-functional PPAR-γ, highlighting its importance as a direct target.[19][22]

Induction of Cell Cycle Arrest and Apoptosis

5-ASA directly impacts the cell cycle machinery, leading to a halt in proliferation and the induction of programmed cell death (apoptosis).

-

Cell Cycle Arrest: 5-ASA can induce an accumulation of cells in the S-phase or G2/M phase of the cell cycle.[8][20][23] This effect may be linked to the activation of an ATR-dependent DNA replication checkpoint, which can slow DNA replication and potentially improve replication fidelity.[20] Other studies suggest 5-ASA inhibits the mTOR signaling pathway, a key regulator of cell cycle progression, by inhibiting phospholipase D (PLD) activity.[24]

-

Apoptosis: 5-ASA has been shown to induce apoptosis in colon cancer cells both in vitro and in vivo.[6][8][23] This is achieved through multiple mechanisms, including the inhibition of anti-apoptotic NF-κB signaling and the activation of pro-apoptotic PPAR-γ pathways, leading to the activation of executioner caspases like caspase-3.[9][10][22]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on the effects of balsalazide and its active metabolite, 5-ASA.

Table 1: In Vivo Efficacy in Animal Models of Colon Carcinogenesis

| Model | Treatment | Key Finding | Percent Reduction | Reference |

| Azoxymethane (AOM)-induced Aberrant Crypt Foci (ACF) in rats | Balsalazide | Reduction in ACF formation | Up to 60% | [23][25] |

| B6-Min/+ Mouse (genetically susceptible to intestinal tumors) | Balsalazide | Reduction in intestinal tumor number | Up to 80% | [23][25] |

| Colonic Polyps in Humans (Post-hoc analysis) | Balsalazide (3 g/d) | Reduced increase in total adenoma burden vs. placebo | 42% less increase | [23] |

Table 2: In Vitro Effects on Colon Cancer Cell Lines

| Cell Line | Treatment | Effect | Concentration | Result | Reference |

| HCT116 | Balsalazide | Inhibition of Proliferation | 20 mmol/L | Significant reduction in cell proliferation | [1] |

| HCT116 | Balsalazide + Parthenolide | Synergistic Cell Death | 20 mM Balsa + 20 µM PT | 66% reduction in cell viability | [11][26] |

| SW480 | Balsalazide | Inhibition of Proliferation | 20 mmol/L | Significant reduction in cell proliferation | [1] |

| HT-29 | Balsalazide | Inhibition of Proliferation | 20 mmol/L | Significant reduction in cell proliferation | [1] |

| Various CRC cells | Mesalazine (5-ASA) | Apoptosis Induction | 10-40 mmol/L | Increased apoptotic rate | [6][20] |

| Various CRC cells | Mesalazine (5-ASA) | Cell Cycle Arrest | 10-40 mmol/L | S-phase or G2/M accumulation | [8][20] |

Detailed Experimental Protocols

Methodologies for key experiments are outlined below to provide a framework for replicating and expanding upon existing research.

Protocol 1: Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect changes in the levels and activation status of proteins within the targeted signaling pathways (e.g., p-IκBα, total β-catenin, cleaved PARP).

-

Cell Lysis:

-

Treat colorectal cancer cells (e.g., HCT116, HT-29) with desired concentrations of 5-ASA or vehicle control for a specified time.

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and separate proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-β-catenin, anti-p-IκBα) overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, Colazal: Drug Facts, Side Effects and Dosage [medicinenet.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Molecular basis of the potential of mesalazine to prevent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic review: molecular chemoprevention of colorectal malignancy by mesalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells [irjournal.org]

- 10. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Flavonoids and Wnt/β-Catenin Signaling: Potential Role in Colorectal Cancer Therapies [mdpi.com]

- 15. The Wnt/β-catenin signaling pathway in colorectal cancer: mechanism and intervention of traditional Chinese medicine and chemical compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Mechanisms of the Antitumor Effects of Mesalazine and Its Preventive Potential in Colorectal Cancer [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Colorectal Cancer Chemoprevention by Mesalazine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-ASA Affects Cell Cycle Progression in Colorectal Cells by Reversibly Activating a Replication Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. PPARgamma is involved in mesalazine-mediated induction of apoptosis and inhibition of cell growth in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemoprevention of Colonic Polyps with Balsalazide: An Exploratory, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 5-Aminosalicylic acid inhibits cell cycle progression in a phospholipase D dependent manner in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chemoprevention of colon cancer carcinogenesis by balsalazide: inhibition of azoxymethane-induced aberrant crypt formation in the rat colon and intestinal tumor formation in the B6-Min/+ mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. irjournal.org [irjournal.org]

The Pharmacodynamics of Balsalazide Disodium in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balsalazide disodium is a second-generation aminosalicylate prodrug designed for the targeted delivery of mesalamine (5-aminosalicylic acid, 5-ASA) to the colon.[1][2][3] Its utility in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis, is well-established in clinical practice. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as elucidated through various animal models of colitis. By examining the quantitative data, experimental methodologies, and underlying signaling pathways, this document aims to offer valuable insights for researchers, scientists, and professionals involved in the development of novel therapeutics for IBD.

Balsalazide consists of the therapeutically active 5-ASA moiety linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via a diazo bond.[1] This bond protects the 5-ASA from absorption in the upper gastrointestinal tract, allowing for its targeted release in the colon through the action of bacterial azoreductases.[1][4] The localized delivery of 5-ASA to the site of inflammation is a key feature of balsalazide's design, maximizing its therapeutic effects while minimizing systemic side effects.[3]

Mechanism of Action

The primary anti-inflammatory effects of balsalazide are attributable to its active metabolite, 5-ASA. While the complete mechanism of action is still under investigation, several key pathways have been identified through studies in animal models of colitis.

Anti-inflammatory and Antioxidant Effects

5-ASA exerts its anti-inflammatory effects through multiple mechanisms. It is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][6] Furthermore, 5-ASA has been shown to possess antioxidant properties, which are crucial in mitigating the oxidative stress associated with chronic intestinal inflammation.[1]

Modulation of Signaling Pathways

A significant aspect of 5-ASA's mechanism of action involves the modulation of key intracellular signaling pathways that regulate inflammation. Notably, 5-ASA has been identified as a ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.[6][7] Activation of PPAR-γ can suppress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB).[2][5] By inhibiting NF-κB, 5-ASA can downregulate the expression of numerous pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-1β.[2][5]

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of 5-ASA, the active metabolite of balsalazide.

References

- 1. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The 5-aminosalicylic acid antineoplastic effect in the intestine is mediated by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Balsalazide Disodium

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of balsalazide disodium in bulk drug and pharmaceutical dosage forms. The developed method is also capable of separating this compound from its process-related impurities and degradation products formed under various stress conditions. The method was validated in accordance with ICH guidelines to ensure its suitability for routine quality control analysis.

Introduction

Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2] It is administered as the disodium salt.[2][3] The drug is designed to deliver the active moiety, mesalamine, to the colon, minimizing systemic absorption and potential side effects.[1][2] A reliable and stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of this compound drug products. This application note presents a detailed protocol for a validated RP-HPLC method suitable for this purpose.

Experimental

Chemicals and Reagents

-

This compound reference standard (Purity ≥98.0%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate (AR grade)

-

Orthophosphoric Acid (AR grade)

-

Sodium Hydroxide (AR grade)

-

Hydrochloric Acid (AR grade)

-

Hydrogen Peroxide (30%, AR grade)

-

Water (HPLC grade)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.[1] Data acquisition and processing were performed using a suitable chromatography data system.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Phosphate Buffer (pH 2.5) : Methanol (Gradient) |

| Buffer Preparation | 10 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 2.5 with Orthophosphoric Acid[4] |

| Flow Rate | 1.0 mL/min[1][4] |

| Injection Volume | 10 µL[4] |

| Column Temperature | 35 °C[1] |

| Detection Wavelength | 240 nm[4] |

| Internal Standard | Nifedipine (optional)[5][6] |

Protocols

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of methanol and sonicate to dissolve.[1]

-

Dilute to the mark with methanol.

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Solution Preparation (from Capsules)

-

Weigh and finely powder the contents of not fewer than 20 capsules.

-

Accurately weigh a portion of the powder equivalent to 75 mg of balsalazide and transfer it to a 50 mL volumetric flask.[2]

-

Add about 30 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[2]

-

Make up the volume with the mobile phase.[2]

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 150 µg/mL.[2]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

-

Acid Hydrolysis: Treat the drug solution with 1N HCl at 60°C for 2 hours.

-

Base Hydrolysis: Treat the drug solution with 0.1N NaOH at 60°C for 1 hour.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Results and Discussion

The developed HPLC method successfully separated this compound from its impurities and degradation products. The retention time for balsalazide was found to be approximately 3.42 to 3.685 minutes under different reported conditions.[3][5]

Method Validation Summary

The method was validated for linearity, precision, accuracy, specificity, and robustness.

| Validation Parameter | Result |

| Linearity Range | 10 - 50 µg/mL[5][6] |

| Correlation Coefficient (r²) | > 0.999[7] |

| Precision (%RSD) | < 2.0%[2][4] |

| Accuracy (% Recovery) | 98.20% - 101.58%[8] |

| Limit of Detection (LOD) | 0.003 µg/mL for impurities[1] |

| Limit of Quantitation (LOQ) | 0.01 µg/mL for impurities |

Stability-Indicating Assay

The forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions.[4] The degradation was found to be between 4.93% and 8.18% under these conditions.[1] The method was able to resolve the degradation products from the parent drug peak, confirming its stability-indicating nature.

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Activation pathway of this compound in the colon.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control testing and for stability studies.

References

- 1. Characterization of degradation products of the Balsalazide by Mass spectrometry: Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide -Analytical Science and Technology [koreascience.kr]

- 2. pharmascholars.com [pharmascholars.com]

- 3. ijrpc.com [ijrpc.com]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pharmacreations.com [pharmacreations.com]

Application Notes and Protocols for Balsalazide Disodium in Animal Models of IBD

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of balsalazide disodium for inducing remission in animal models of Inflammatory Bowel Disease (IBD). The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of balsalazide and related compounds.

Introduction

This compound is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), a first-line treatment for mild to moderate ulcerative colitis.[1] It is designed to deliver the active moiety, 5-ASA, directly to the colon, minimizing systemic absorption and potential side effects.[2] In the colon, bacterial azoreductases cleave the azo bond in balsalazide, releasing 5-ASA, which then exerts its anti-inflammatory effects locally.[3] Animal models of IBD, such as dextran sulfate sodium (DSS)-induced colitis and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, are crucial for the preclinical evaluation of therapeutic agents like balsalazide.

Mechanism of Action

Balsalazide acts as a targeted delivery system for mesalamine to the colon. The anti-inflammatory effects of mesalamine are multifaceted and include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[4] Additionally, mesalamine has been shown to modulate inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the IL-6/STAT3 pathway.[5][6]

Figure 1: Mechanism of Action of Balsalazide in IBD.

Data Presentation

Table 1: Efficacy of Balsalazide in DSS-Induced Colitis in Mice

| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) Score | Histological Index (HI) Score | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IFN-γ (pg/mg protein) |

| DSS Control | - | 3.5 ± 0.5 | 7.66 ± 1.00 | 2.5 ± 0.3 | 150 ± 20 | 80 ± 10 |

| Balsalazide | 42 | 2.8 ± 0.4 | 5.66 ± 0.71 | 1.8 ± 0.2 | 110 ± 15 | 60 ± 8 |

| Balsalazide | 141 | 2.2 ± 0.3 | 4.11 ± 0.78 | 1.2 ± 0.1 | 80 ± 10 | 45 ± 5 |

| Balsalazide | 423 | 1.5 ± 0.2 | 2.22 ± 0.44 | 0.8 ± 0.1 | 50 ± 8 | 30 ± 4* |

*Data are presented as mean ± SEM. *p < 0.05 compared to DSS Control. Data adapted from a study in C57BL/6J mice with colitis induced by 5% DSS.[7]

Table 2: Efficacy of Mesalamine (Active Metabolite of Balsalazide) in Animal Models of IBD

| Animal Model | Treatment | Dose (mg/kg) | Key Findings | Reference |

| DSS-Induced Colitis (Mice) | Mesalamine | 100 | Reduced DAI score, increased colon length, and suppressed inflammation. | [8] |

| DSS-Induced Colitis (Mice) | Mesalamine | 200 | Ameliorated disease severity, colon shortening, and histological injury. | [9] |

| TNBS-Induced Colitis (Mice) | Balsalazide | 4 | Reduced oxidative damage and MPO activity. | [10] |

| TNBS-Induced Colitis (Rats) | Mesalamine | 50 | Attenuated colon lipid peroxidation, nitrites, and MPO activity. | [9] |

Experimental Protocols

Protocol 1: Induction of Remission with Balsalazide in DSS-Induced Colitis in Mice

This protocol is based on a study by Zhang et al. (2014).[7]

1. Animal Model:

-

Species: C57BL/6J mice, 6-8 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

2. Induction of Colitis:

-

Administer 5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

-

Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

3. Balsalazide Preparation and Administration:

-

Preparation: this compound is freely soluble in water.[3][11] Prepare a fresh solution of balsalazide in distilled water daily.

-

Dosage: Prepare solutions for intragastric administration at doses of 42, 141, and 423 mg/kg body weight.[7]

-

Administration: Administer the balsalazide solution or vehicle (distilled water) once daily via oral gavage, starting from day 1 of DSS administration and continuing for 7 days.

4. Assessment of Remission:

-

Daily Monitoring: Record body weight, stool consistency, and rectal bleeding daily to calculate the DAI score.

-

Termination: Euthanize mice on day 8.

-

Macroscopic Evaluation: Measure colon length and assess for macroscopic signs of inflammation.

-

Histological Analysis: Collect colon tissue, fix in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for severity of inflammation and tissue damage.

-

Biochemical Analysis: Homogenize colon tissue to measure Myeloperoxidase (MPO) activity and levels of inflammatory markers such as TNF-α and IFN-γ using ELISA or other appropriate methods.

Figure 2: Experimental workflow for DSS-induced colitis model.

Protocol 2: Induction of Remission with Mesalamine in TNBS-Induced Colitis in Rats

This protocol is a composite based on several studies investigating the effects of mesalamine in the TNBS model.[9]

1. Animal Model:

-

Species: Male Wistar rats, 200-250g.

-

Housing and Acclimatization: As described in Protocol 1.

2. Induction of Colitis:

-

Fast rats overnight with free access to water.

-

Anesthetize the rats.

-

Instill 1 ml of 50% ethanol containing 2,4,6-trinitrobenzenesulfonic acid (TNBS) (e.g., 100 mg/kg) intrarectally via a catheter inserted approximately 8 cm into the colon.

-

Keep the rats in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

3. Mesalamine Preparation and Administration:

-

Preparation: Mesalamine can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or dissolved in a suitable solvent like 2% cyclodextrin.[8]

-

Dosage: Prepare a suspension for oral administration at a dose of 50 mg/kg body weight.[9]

-

Administration: Administer the mesalamine suspension or vehicle once daily via oral gavage for a specified period (e.g., 14 days), starting 24 hours after TNBS instillation.

4. Assessment of Remission:

-

Monitoring: Monitor animals for signs of colitis, including body weight changes and stool consistency.

-

Termination: Euthanize rats at the end of the treatment period.

-

Macroscopic and Histological Analysis: As described in Protocol 1.

-

Biochemical Analysis: Assess MPO activity and other inflammatory markers in colon tissue homogenates as described in Protocol 1.

Figure 3: Experimental workflow for TNBS-induced colitis model.

Conclusion

This compound demonstrates significant efficacy in reducing inflammation and promoting remission in animal models of IBD. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of balsalazide and its active metabolite, mesalamine. Further studies are warranted to explore the long-term efficacy and optimal dosing strategies for balsalazide in the management of IBD.

References

- 1. This compound for the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Balsalazide Potentiates Parthenolide-Mediated Inhibition of Nuclear Factor-κB Signaling in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Balsalazine decreases intestinal mucosal permeability of dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Aminosalicylic acid ameliorates dextran sulfate sodium-induced colitis in mice by modulating gut microbiota and bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Addition of Berberine to 5-Aminosalicylic Acid for Treatment of Dextran Sulfate Sodium-Induced Chronic Colitis in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

Application Note: Quantification of Balsalazide Disodium in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction Balsalazide disodium is an anti-inflammatory prodrug used in the treatment of mildly to moderately active ulcerative colitis.[1][2][3] It is designed to deliver its active moiety, mesalamine (also known as 5-aminosalicylic acid or 5-ASA), directly to the colon, minimizing systemic absorption and side effects.[4][5] Accurate quantification of balsalazide and its key metabolites in biological matrices such as plasma and urine is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic studies. This application note provides detailed protocols and methodologies for the robust bioanalysis of balsalazide using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action and Metabolism

Balsalazide itself has minimal pharmacological activity.[1] It passes through the upper gastrointestinal tract intact and, upon reaching the colon, is cleaved by bacterial azoreductases.[2][6] This cleavage releases the therapeutically active 5-ASA and an inactive carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA).[1][6] 5-ASA and 4-ABA are then further metabolized, primarily through acetylation, to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA), respectively.[6]

The anti-inflammatory action of 5-ASA is not fully understood but is believed to be topical on the colonic mucosa.[2][7] It is thought to diminish inflammation by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[4][7] Additionally, 5-ASA may inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of inflammatory genes.[4]

Caption: Metabolic pathway of this compound in the colon.

Caption: Anti-inflammatory signaling pathway of 5-ASA.

Experimental Protocols

A sensitive and selective LC-MS/MS method is required for the simultaneous quantification of balsalazide and its four major metabolites in biological fluids. The following protocol is a representative method adapted from validated procedures.[6]

Sample Preparation (Human Plasma)

The sample preparation workflow involves selective derivatization and liquid-liquid extraction to isolate the analytes of interest from the complex plasma matrix.[6]

Caption: Bioanalytical sample preparation workflow.

-

For Balsalazide (BSZ) Analysis:

-

For Metabolites (5-ASA, N-Ac-5-ASA, 4-ABA, N-Ac-4-ABA) Analysis:

-